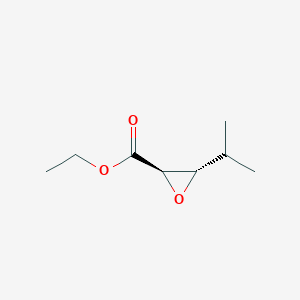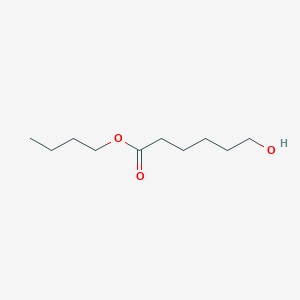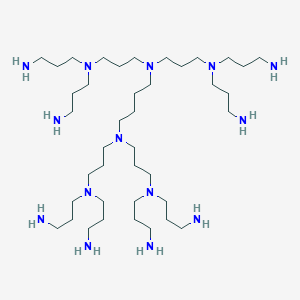
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-, also known as Spermine, is a polyamine that is naturally found in all living organisms. It is a positively charged molecule that is involved in various biological processes such as DNA replication, transcription, and translation. Spermine has also been found to have potential therapeutic applications due to its ability to interact with various biomolecules.
Wirkmechanismus
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- interacts with various biomolecules such as DNA, RNA, and proteins through electrostatic interactions. It has been found to stabilize DNA and RNA structures, which in turn affects their transcription and translation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to interact with various ion channels and receptors, which affects their function and signaling.
Biochemische Und Physiologische Effekte
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been found to have various biochemical and physiological effects such as cell proliferation, differentiation, and apoptosis. It has also been found to regulate various ion channels and receptors, which affects their function and signaling. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have antioxidant properties, which protects cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has various advantages and limitations for lab experiments. It is a naturally occurring molecule that is readily available, which makes it easy to obtain for experiments. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- is also a positively charged molecule that can interact with various biomolecules, which makes it a versatile molecule for various experiments. However, spermine is also a highly reactive molecule that can interact with various other molecules, which can affect the outcome of experiments.
Zukünftige Richtungen
There are various future directions for spermine research such as the development of spermine-based therapeutics for various diseases. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential applications in gene therapy and drug delivery. Further research is needed to fully understand the mechanism of action of spermine and its potential therapeutic applications.
Synthesemethoden
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- can be synthesized through various methods such as chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of putrescine with 3-aminopropylamine to form spermidine, which is then further reacted with another molecule of 3-aminopropylamine to form spermine. Biological synthesis involves the conversion of ornithine to putrescine by ornithine decarboxylase, which is then further converted to spermidine and spermine by spermidine synthase and spermine synthase, respectively.
Wissenschaftliche Forschungsanwendungen
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been extensively studied in various scientific fields such as biochemistry, molecular biology, and pharmacology. It has been found to play a crucial role in the regulation of gene expression, cell proliferation, and differentiation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
154487-83-9 |
|---|---|
Produktname |
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- |
Molekularformel |
C40H96N14 |
Molekulargewicht |
773.3 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis[3-[bis(3-aminopropyl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C40H96N14/c41-15-3-25-51(26-4-16-42)37-11-33-49(34-12-38-52(27-5-17-43)28-6-18-44)23-1-2-24-50(35-13-39-53(29-7-19-45)30-8-20-46)36-14-40-54(31-9-21-47)32-10-22-48/h1-48H2 |
InChI-Schlüssel |
WAEBEGSYPODNCE-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Kanonische SMILES |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Andere CAS-Nummern |
154487-83-9 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





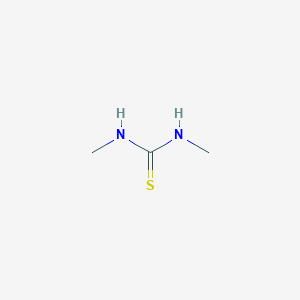
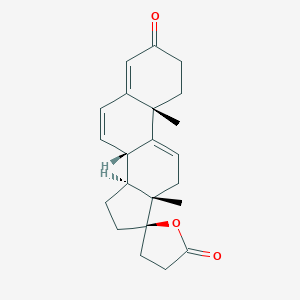
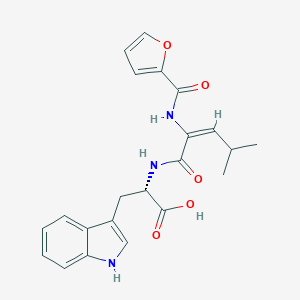

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
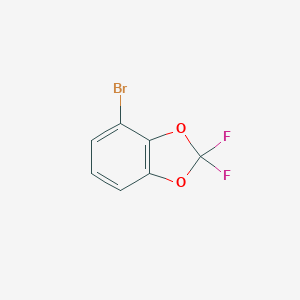
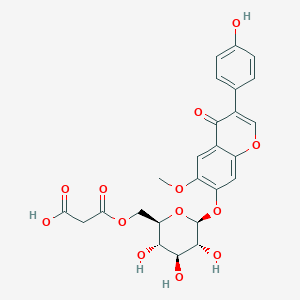
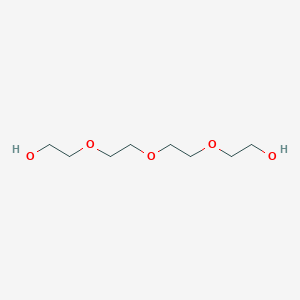
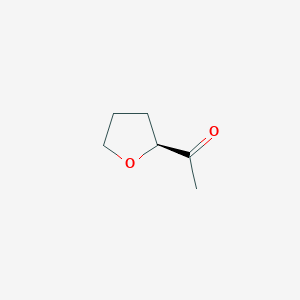
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
